molecular formula C20H20ClN3O3S3 B2974487 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide CAS No. 1207032-59-4

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2974487
CAS No.: 1207032-59-4
M. Wt: 482.03
InChI Key: ZIPIIROUGFPACD-UHFFFAOYSA-N
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Description

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound that features a piperazine ring, a thiophene ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the sulfonyl group, and the attachment of the thiophene ring. One common method involves the reaction of 3-chlorophenylpiperazine with a sulfonyl chloride derivative, followed by the coupling with a thiophene-2-carboxamide derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic reagents like amines or alkoxides are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
  • 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S3/c21-15-3-1-4-16(13-15)23-7-9-24(10-8-23)30(26,27)18-6-12-29-19(18)20(25)22-14-17-5-2-11-28-17/h1-6,11-13H,7-10,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPIIROUGFPACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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